molecular formula C5H7Cl2N3 B7980102 2-Chloropyridine-3,4-diamine hydrochloride CAS No. 1187830-93-8

2-Chloropyridine-3,4-diamine hydrochloride

Cat. No.: B7980102
CAS No.: 1187830-93-8
M. Wt: 180.03 g/mol
InChI Key: ANHMYXFNVINUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry Relevant to Diamine Derivatives

The journey of pyridine chemistry began in 1849 when Scottish chemist Thomas Anderson isolated pyridine from bone oil. wikipedia.org However, its chemical structure was only determined decades later. wikipedia.org The development of synthetic methods for pyridine and its derivatives, such as the Hantzsch pyridine synthesis discovered in 1881, was a pivotal moment that opened the door for systematic exploration of this class of compounds. wikipedia.org

The study of pyridine derivatives has since evolved significantly, with a growing focus on functionalized pyridines, including those with amino groups. The introduction of diamine functionalities onto the pyridine scaffold has been a particularly fruitful area of research. These diamino pyridine derivatives have shown a remarkable propensity to act as ligands for metal complexes and as precursors for the synthesis of fused heterocyclic systems. The historical development of methods to introduce and manipulate amino groups on the pyridine ring has been crucial for accessing a diverse range of structures with varied electronic and steric properties.

Strategic Importance of Chloropyridine Scaffolds in Organic Synthesis

Chloropyridine scaffolds are of paramount strategic importance in the field of organic synthesis due to the versatile reactivity of the chlorine substituent. weimiaobio.comchempanda.com The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the pyridine ring. wikipedia.org This reactivity is fundamental to the construction of complex molecules with desired properties.

The presence of a chlorine atom can also influence the electronic properties of the pyridine ring, affecting its reactivity in other transformations such as electrophilic substitution and metal-catalyzed cross-coupling reactions. weimiaobio.com This modulation of reactivity is a key tool for chemists in designing synthetic routes. Chloropyridines serve as crucial intermediates in the production of a wide range of commercially important products, including pharmaceuticals and agrochemicals. chempanda.comnih.gov For instance, 2-chloropyridine (B119429) is a key starting material for the synthesis of the antihistamine pheniramine (B192746) and the antiarrhythmic drug disopyramide. wikipedia.orgnih.gov

Current Research Frontiers and Challenges in Pyridine-Based Compound Development

The development of pyridine-based compounds remains a vibrant and rapidly evolving field of chemical research. nih.govresearchgate.net Current frontiers are focused on several key areas, including the design and synthesis of novel pyridine derivatives with enhanced biological activity, the development of more efficient and sustainable synthetic methodologies, and the exploration of their applications in materials science and catalysis. nih.govresearchgate.net

Researchers are actively investigating new ways to functionalize the pyridine ring with high selectivity and in a more environmentally friendly manner. This includes the use of modern synthetic techniques like C-H activation and flow chemistry. A significant challenge lies in the selective synthesis of polysubstituted pyridines, where controlling the regioselectivity of reactions can be difficult. Furthermore, the development of pyridine-based drugs with improved efficacy and reduced side effects continues to be a major goal in medicinal chemistry. nih.govmdpi.com The unique properties of the pyridine nucleus, such as its ability to form hydrogen bonds and its water solubility, make it an attractive scaffold for drug design. researchgate.netjchemrev.com

Interactive Data Tables

Table 1: Properties of 2-Chloropyridine

PropertyValue
Chemical FormulaC5H4ClN
Molar Mass113.54 g/mol
AppearanceColorless liquid
Density1.2 g/mL
Melting Point-46 °C
Boiling Point166 °C
Solubility in water27 g/L

Data sourced from Wikipedia wikipedia.org

Table 2: Synthesis of 2-chloro-3-aminopyridine

Starting MaterialReagents and ConditionsProductKey FeaturesReference
2-pyridone1. Nitration, 2. N-alkylation, 3. Chlorination, 4. Dealkylation, 5. Reduction2-chloro-3-aminopyridineCheap raw materials, high selectivity, fewer by-products google.com
3-aminopyridineHydrogen peroxide, hydrochloric acid2-chloro-3-aminopyridine and 2,5-dichloro-3-aminopyridineForms a mixture of products google.com
2-chloro-3,5-dinitropyridineHydrogenation (10% Pd/C)3,5-diaminopyridineIntermediate for further synthesis ucsd.edu
2-chloro-4-nitropyridine (B32982) N-oxideIron powder, glacial acetic acid, then NaOH2-chloro-4-aminopyridineMild reaction conditions, high yield google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(8)3(7)1-2-9-5;/h1-2H,8H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHMYXFNVINUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857446
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-93-8, 2586-98-3
Record name 3,4-Pyridinediamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloropyridine 3,4 Diamine Hydrochloride

Precursor Synthesis and Functionalization of the Pyridine (B92270) Ring

The journey towards 2-Chloropyridine-3,4-diamine (B183972) hydrochloride begins with the synthesis and functionalization of the core pyridine structure. This involves the controlled introduction of a chlorine atom and the subsequent addition of amine functionalities.

Synthetic Routes to Chlorinated Pyridine Intermediates (e.g., 2-Chloropyridine)

The initial step in the synthesis is the formation of a chlorinated pyridine intermediate, most commonly 2-chloropyridine (B119429). Several methods have been developed for this purpose, each with its own advantages and considerations.

Direct chlorination of pyridine with chlorine gas is a primary method for producing 2-chloropyridine. chempanda.comwikipedia.org However, this reaction can often lead to the formation of dichlorinated products, such as 2,6-dichloropyridine, requiring further purification to isolate the desired mono-chlorinated isomer. chempanda.comwikipedia.org

To achieve greater control over the position of chlorination (regioselectivity), various strategies have been developed. One approach involves a two-stage reaction where pyridine, chlorine, and an inert gas are passed through a high-temperature zone followed by a lower-temperature zone, which can selectively produce 2-chloropyridine. google.com The temperature in the initial hot spot is crucial, with optimal yields of 2-chloropyridine obtained between 350°C and 500°C. google.com Temperatures significantly above this range lead to high conversion but low selectivity, while lower temperatures result in poor conversion. google.com Another method involves carrying out the gas-phase reaction in the presence of gaseous carbon tetrachloride, which also aids in the selective formation of 2-chloropyridine. google.com

For aminopyridines, a method using lithium chloride as the chlorine source in the presence of Selectfluor and dimethylformamide (DMF) has been established for the regioselective chlorination of 2-aminopyridines under mild conditions. rsc.org The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting 2-aminopyridine (B139424). rsc.org

Table 1: Comparison of Chlorination Methods for Pyridine

Method Reagents Conditions Key Features
Direct Gaseous Chlorination Pyridine, Chlorine High Temperature Can lead to di- and poly-chlorination. chempanda.comwikipedia.org
Two-Stage Reaction Pyridine, Chlorine, Inert Gas 350°C - 500°C (Hot Spot) Improved selectivity for 2-chloropyridine. google.com
Gas-Phase with CCl4 Pyridine, Chlorine, CCl4 300°C - 420°C Enhanced selectivity for 2-chloropyridine. google.com
Selectfluor-promoted 2-Aminopyridine, LiCl, Selectfluor, DMF Mild Conditions High regioselectivity for chlorination of aminopyridines. rsc.org

Pyridine N-oxides are versatile intermediates that play a crucial role in the directed functionalization of the pyridine ring. The oxidation of pyridine to pyridine N-oxide can be achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). nih.govacs.org This N-oxide functionality activates the pyridine ring towards electrophilic substitution and can direct incoming substituents to specific positions.

The synthesis of 2-chloropyridine can be conveniently achieved in high yields from pyridine-N-oxides. chempanda.comwikipedia.org The N-oxide is first chlorinated to form a 2-chloro-pyridine N-oxide intermediate, which is then reduced to yield 2-chloropyridine. google.com While this method is described as a traditional and simple synthetic route, it can be lengthy and may generate waste. google.com

Furthermore, N-oxidation is instrumental in directing subsequent functionalization. For instance, palladium-catalyzed C-H bond activation of pyridine N-oxides allows for highly selective ortho-alkenylation and direct arylation. researchgate.net This strategy has been successfully employed for the direct arylation of various azine N-oxides. researchgate.net The development of highly regioselective halogenation reactions of unsymmetrical pyridine N-oxides under mild conditions provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. acs.org

Introduction of Amine Functionalities

With the chlorinated pyridine intermediate in hand, the next critical phase is the introduction of the two amine groups at the 3- and 4-positions.

A common and effective strategy for introducing amino groups onto the pyridine ring is through a nitration-reduction sequence. Nitropyridines are valuable precursors for a wide range of biologically active heterocyclic systems. nih.gov

For the synthesis of 2-Chloropyridine-3,4-diamine, a suitable starting material is 2-chloropyridine. This can be converted to 2-chloro-4-nitropyridine-N-oxide through N-oxidation followed by nitration with a mixed acid. dissertationtopic.netgoogle.com The nitro group is then reduced to an amino group. For example, 2-amino-6-chloro-3-nitropyridine (B151482) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) dihydrochloride (B599025) using a reducing agent like stannous chloride dihydrate in an aqueous acidic medium. google.com Similarly, the selective reduction of a nitro group can be achieved using agents like ammonium (B1175870) sulfide. nih.gov The synthesis of 4-amino-2-chloropyridine (B126387) can be accomplished by the reduction of 2-chloro-4-nitropyridine-N-oxide. dissertationtopic.net

The synthesis of 2,4-diaminopyridine from 2-chloropyridine has been outlined in a multi-step process involving N-oxidation, nitration to 2-chloro-4-nitropyridine-N-oxide, followed by a series of reactions to introduce the amino groups. google.com

Nucleophilic aromatic substitution (SNA) is another powerful tool for introducing amine functionalities onto the pyridine ring. youtube.com Halopyridines, such as 2-chloropyridine, can react with amines as nucleophiles to substitute the halogen atom. youtube.com These reactions are often performed at elevated temperatures to overcome the activation barrier. youtube.com

The amination of 2-halopyridines can be challenging, and the reactivity is often lower compared to other heterocyclic systems like pyrimidines. researchgate.net However, efficient conversion of chloropyridines to 2-aminopyridines can be achieved using uncatalyzed nucleophilic aromatic substitution in a continuous-flow reactor at high temperatures. thieme-connect.com This method has been shown to be effective for both electron-rich and electron-deficient 2-chloropyridines with a variety of secondary amines. thieme-connect.com

Reductive amination is not explicitly detailed in the provided context for the direct synthesis of 2-Chloropyridine-3,4-diamine hydrochloride, with the nitration-reduction pathway being more prominent.

Table 2: Summary of Key Synthetic Intermediates and Transformations

Starting Material Key Transformation Intermediate Subsequent Reaction Final Product Component
Pyridine Direct Chlorination 2-Chloropyridine N-Oxidation, Nitration, Reduction Chlorinated and Aminated Pyridine Core
Pyridine N-Oxidation Pyridine N-Oxide Chlorination, Reduction 2-Chloropyridine
2-Chloropyridine N-Oxidation & Nitration 2-Chloro-4-nitropyridine-N-oxide Reduction 4-Amino-2-chloropyridine Moiety
2-Amino-5-nitropyridine Hydrolysis & Chlorination 2-Chloro-5-nitropyridine Reduction 3,4-Diamino Moiety (via different isomer)
2,6-Dichloropyridine Nitration 2,6-Dichloro-3-nitropyridine Amination & Reduction Diaminopyridine Precursor

Multi-Component and Tandem Reaction Approaches to Pyridine Diamine Scaffolds

MCRs involve the combination of three or more reactants in a single step to form a product that incorporates portions of all starting materials. researchgate.net This approach is characterized by a high bond-forming index, as multiple new bonds are created in one pot. researchgate.net For instance, a novel MCR has been developed for the synthesis of 2,4-diamino-5H-chromeno[2,3-b]pyridine scaffolds, demonstrating the feasibility of constructing complex diamino-pyridine systems under mild conditions. researchgate.net Another innovative method involves the use of a diamine functionalized mesoporous ZrO2 catalyst in a domino intramolecular tandem Michael-type addition to produce fused pyridine derivatives in aqueous media. rsc.org Such one-pot conversions that form new carbon-carbon and carbon-heteroatom bonds highlight the efficiency of MCRs, where all reactants are utilized effectively. rsc.org

Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. A highly efficient procedure for creating an imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). acs.org This process involves a tandem sequence beginning with a nucleophilic aromatic substitution (SNAr) reaction with primary amines, followed by the in-situ reduction of the nitro group to form a crucial N-substituted pyridine-2,3-diamine intermediate. acs.org This diamine is then directly heteroannulated with aldehydes in a one-pot process, showcasing a streamlined approach to complex heterocyclic systems derived from pyridine diamines. acs.org

Table 1: Comparison of Synthetic Approaches for Pyridine Diamine Scaffolds

Feature Traditional Linear Synthesis Multi-Component Reactions (MCRs) Tandem Reactions
Number of Steps Multiple, sequential Typically one-pot Multiple reactions in one pot
Purification Required after each step Often a single final purification Single purification step acs.org
Efficiency Lower overall yield, time-consuming High bond-forming index researchgate.net Highly efficient, circumvents classical step-by-step approaches acs.org
Waste Generation High Reduced waste, higher atom economy researchgate.net Minimized waste
Example Scaffold - 2,4-diamino-5H-chromeno[2,3-b]pyridine researchgate.net Imidazo[4,5-b]pyridine acs.org

Green Chemistry Principles and Sustainable Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction of environmental impact. Key principles include the use of environmentally benign materials, maximizing atom economy, and minimizing waste.

Development of Environmentally Benign Reagents and Solvents

A significant focus in the green synthesis of pyridine derivatives is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. Traditional methods for the chlorination of pyridine often involve high temperatures and hazardous reagents like chlorine gas (Cl2). google.com Modern approaches utilize cheaper and less hazardous materials such as hydrochloric acid and hypochlorite (B82951), which can be by-products from other industrial processes. google.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable as they generate fewer by-products. nih.gov Multi-component reactions are particularly advantageous in this regard, as they are designed to maximize the incorporation of all starting materials into the final structure, thus aligning with the principle of atom economy. researchgate.net

Waste minimization is quantified by metrics like the Environmental Factor (E-factor), which is the ratio of the mass of waste generated to the mass of the product. researchgate.netnih.gov The ideal E-factor is zero, representing a waste-free process. researchgate.net Synthetic strategies like MCRs and tandem reactions contribute to lower E-factors by reducing the number of steps and the need for intermediate purification, which are major sources of waste in the fine chemical and pharmaceutical industries. researchgate.netnih.gov By designing synthetic routes that are inherently more efficient, the generation of waste is prevented at its source, which is a primary goal of green chemistry. skpharmteco.com

Table 2: Green Chemistry Metrics in Chemical Synthesis

Metric Definition Goal Relevance to Synthesis
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% skpharmteco.com Maximize (100% is ideal) Addition and cycloaddition reactions often have 100% atom economy. nih.gov MCRs inherently possess high atom economy. researchgate.net
E-Factor (Environmental Factor) Mass of waste / Mass of product nih.gov Minimize (0 is ideal) Fine chemical and pharmaceutical industries typically have high E-factors (5-100). nih.gov Green methodologies aim to lower this value.
Solvent/Reagent Choice Selection of non-toxic, renewable, and low-impact materials. Use of benign substances like water. rsc.orgacs.org Replacing hazardous reagents (e.g., Cl2) with safer alternatives (e.g., HCl/hypochlorite) improves safety and sustainability. google.com

Catalysis in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions. The synthesis of this compound and its precursors benefits significantly from both homogeneous and heterogeneous catalytic systems.

Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in pyridine chemistry. Transition metal complexes, such as those of palladium, are effective for cross-coupling reactions to introduce functional groups onto the pyridine ring. researchgate.netpipzine-chem.com For example, the introduction of amino groups onto a 2-chloropyridine derivative can be achieved using palladium catalysts, which facilitate the coupling with a nucleophilic amino source. pipzine-chem.com These reactions often require specific ligands to stabilize the metal center and enhance its catalytic activity. pipzine-chem.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. An example is the use of a diamine functionalized mesoporous zirconia (AAPTMS/m-ZrO2) as a solid catalyst for the multi-component synthesis of fused pyridines. rsc.org This system demonstrates the potential of solid-supported catalysts to facilitate complex transformations while allowing for easy separation from the reaction mixture. Another approach involves ultraviolet photocatalysis, which can improve the conversion and selectivity of the chlorination of pyridine to form 2-chloropyridine, a key precursor. google.com

Ligand Design for Enhanced Catalytic Performance

The performance of a metal catalyst is profoundly influenced by the ligands coordinated to the metal center. scholaris.ca Rational ligand design aims to systematically modify the steric and electronic properties of ligands to optimize catalyst reactivity, stability, and selectivity. scholaris.ca

In the context of pyridine synthesis, functionalizing pyridine-based ligands with electron-donating or electron-withdrawing groups can cause significant changes in the physicochemical properties and catalytic activity of the resulting metal complexes. researchgate.net For Pd(II) catalysts used in cross-coupling reactions, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can dramatically expand the substrate scope and increase the reaction rate by orders of magnitude. scholaris.ca The development of new chiral ligands is also crucial for asymmetric catalysis, enabling the production of specific enantiomers of complex molecules. deepdyve.com By understanding the reaction mechanism, it is possible to use in silico methods to design modified ligand frameworks that promise improved catalytic performance for specific transformations, such as those involved in the synthesis of functionalized pyridines. nih.gov

Mechanistic Investigations of Reactions Involving 2 Chloropyridine 3,4 Diamine Hydrochloride

Reaction Kinetics and Thermodynamic Studies

Quantitative kinetic and thermodynamic data for reactions involving 2-chloropyridine-3,4-diamine (B183972) hydrochloride are not extensively documented in publicly available literature. However, valuable insights can be gleaned from studies on analogous substituted 2-chloropyridines. The primary reaction pathway for the chloro substituent is nucleophilic aromatic substitution (SNAr), and its rate is significantly influenced by the electronic properties of other substituents on the pyridine (B92270) ring.

Research has shown that electron-withdrawing groups on the pyridine ring generally accelerate the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups, such as the amino groups in the title compound, are expected to decrease the reaction rate by destabilizing this intermediate. A quantitative study on the free energies of activation (ΔG‡) for the SNAr reaction of various substituted 2-chloropyridines with benzyl (B1604629) alcohol provides a framework for understanding these effects.

Substituent on 2-Chloropyridine (B119429)ΔG‡ (kJ/mol)
-H88.8
6-MethylValue not available
5-MethoxyValue not available
3-FluoroValue not available
5-ChloroValue not available

While specific data for 2-chloropyridine-3,4-diamine is not present in this dataset, the trend indicates that electron-donating groups (like methoxy) increase the activation energy, thus slowing the reaction, whereas electron-withdrawing groups (like fluoro and chloro) decrease it. The two amino groups in 2-chloropyridine-3,4-diamine are strongly electron-donating, which would suggest a relatively high activation barrier for SNAr at the 2-position.

Thermodynamic considerations for reactions involving 2-chloropyridine-3,4-diamine hydrochloride often favor the formation of stable, fused aromatic systems. For instance, the cyclocondensation reactions to form imidazo[4,5-b]pyridines are typically exothermic due to the formation of a new, stable heterocyclic ring.

Nucleophilic Aromatic Substitution Mechanisms on the Pyridine Ring

The nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is a key reaction manifold. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. acs.org

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the 2-position), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the pyridine ring is restored by the departure of the leaving group (chloride ion).

The regioselectivity of nucleophilic attack on the pyridine ring is primarily dictated by electronic factors. The presence of the ring nitrogen activates the 2- and 4-positions towards nucleophilic attack. In 2-chloropyridine-3,4-diamine, the chlorine atom is already at an activated position.

The electronic effects of the two amino groups are complex. Both are strong electron-donating groups through the mesomeric effect (+M) and electron-withdrawing through the inductive effect (-I). The +M effect, which increases electron density on the ring, generally deactivates the ring towards nucleophilic attack. However, the positions of the amino groups are critical. The 4-amino group, being para to the 2-position, will significantly increase electron density at the site of attack, potentially retarding the reaction. The 3-amino group, being meta to the reaction center, will have a less pronounced mesomeric effect at the 2-position but will still exert an electron-donating influence.

The nature of the leaving group is a critical factor in SNAr reactions. For halopyridines, the reactivity generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although chlorine is a good leaving group, fluoro-substituted pyridines are often more reactive in SNAr reactions. researchgate.netnih.gov

In the context of this compound, the chloride ion is a reasonably good leaving group, and its departure is generally not the rate-limiting step in the SNAr mechanism.

Reactivity of Amine Substituents and Their Transformations

The two amino groups at the 3- and 4-positions of the pyridine ring are key to the compound's rich chemistry, particularly in the synthesis of fused heterocyclic systems. Their reactivity is influenced by their basicity and nucleophilicity.

2-Chloropyridine-3,4-diamine possesses three basic centers: the two exocyclic amino groups and the pyridine ring nitrogen. In the hydrochloride salt form, one or more of these sites will be protonated. The relative basicity of these sites determines the protonation equilibria.

Generally, for aminopyridines, the pyridine ring nitrogen is the most basic site. clockss.org This is because the lone pair of electrons on the ring nitrogen is in an sp² hybrid orbital and is not involved in the aromatic π-system, making it more available for protonation. The lone pairs on the exocyclic amino groups are, to some extent, delocalized into the aromatic ring, which reduces their basicity.

A comparison of the pKa values of the conjugate acids of 2-, 3-, and 4-aminopyridine (B3432731) illustrates the effect of the amino group's position on the basicity of the ring nitrogen:

CompoundpKa of Conjugate Acid

As shown in the table, a 4-amino group significantly increases the basicity of the pyridine nitrogen due to its strong +M effect, which donates electron density to the ring nitrogen. A 3-amino group has a smaller effect as its +M effect does not directly conjugate with the ring nitrogen. In 2-chloropyridine-3,4-diamine, both amino groups will influence the basicity of the ring nitrogen. The 4-amino group is expected to have the dominant effect, making the ring nitrogen the most probable site of initial protonation. The predicted pKa for 2-chloro-3,4-diaminopyridine is approximately 4.79, which is lower than that of 4-aminopyridine, likely due to the electron-withdrawing effect of the chlorine atom. researchgate.net

The vicinal arrangement of the two amino groups in 2-chloropyridine-3,4-diamine makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions with various electrophiles. clockss.org The amino groups act as nucleophiles, and their reactivity can be modulated by the reaction conditions.

Common cyclizing agents include:

1,2-Dicarbonyl Compounds: Reaction with α-dicarbonyl compounds such as glyoxals and α-diketones leads to the formation of pyrido[3,4-b]pyrazines. clockss.org

Carboxylic Acids and their Derivatives: Condensation with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid, or with acid chlorides and anhydrides, yields imidazo[4,5-c]pyridines.

Aldehydes: In the presence of an oxidizing agent, aldehydes can react with the diamine to form imidazo[4,5-c]pyridines.

β-Diketones and β-Ketoesters: These can react with the diamine to form seven-membered diazepine (B8756704) rings fused to the pyridine core.

The general mechanism for these cyclocondensation reactions involves the initial formation of a Schiff base (imine) between one of the amino groups and a carbonyl group of the electrophile, followed by an intramolecular cyclization and subsequent dehydration or aromatization.

Beyond cyclization reactions, the amino groups can also undergo typical amine reactions such as N-acylation with acyl chlorides and N-alkylation with alkyl halides, although these reactions may compete with nucleophilic substitution at the 2-position, depending on the reaction conditions and the nature of the electrophile and nucleophile. pipzine-chem.com

Characterization of Reaction Intermediates and Transition States

The characterization of fleeting reaction intermediates and high-energy transition states is a formidable challenge in organic chemistry. For reactions involving this compound, a multi-pronged approach combining spectroscopic analysis and computational chemistry is essential to gain a comprehensive understanding of these transient species. While direct experimental data on the intermediates and transition states of this specific compound is limited in publicly accessible literature, we can infer their nature and characteristics based on studies of closely related molecules and general principles of reaction mechanisms.

Reactions involving the pyridine ring, particularly nucleophilic aromatic substitution (SNAr), are of primary interest. In these reactions, the chlorine atom at the 2-position is displaced by a nucleophile. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer complex.

Spectroscopic Identification of Intermediates:

Advanced spectroscopic techniques can sometimes be employed to detect and characterize reaction intermediates, especially if they can be stabilized at low temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can potentially identify the signals of a Meisenheimer complex. The formation of this intermediate would lead to a significant change in the chemical shifts of the pyridine ring protons and carbons due to the change in hybridization of the carbon atom bearing the chlorine and the increased electron density on the ring. For instance, in related amination reactions of 2-halopyridines, the formation of a σ-complex intermediate is proposed. researchgate.net

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could monitor changes in vibrational frequencies associated with the C-Cl bond and the amino groups as the reaction progresses. The formation of an intermediate would likely exhibit unique vibrational bands.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient charged intermediates in the gas phase.

Computational Modeling of Intermediates and Transition States:

In the absence of direct experimental observation, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing the structures and energies of intermediates and transition states. mdpi.comnanobioletters.comnih.gov DFT calculations can provide detailed insights into the geometry, electronic structure, and vibrational frequencies of these transient species.

For a typical SNAr reaction of this compound with a nucleophile (Nu), the reaction pathway would involve the formation of a Meisenheimer intermediate and two transition states (TS1 and TS2).

Table 1: Postulated Geometrical Parameters of a Meisenheimer Intermediate from DFT Calculations on a Model System

ParameterReactant (Model)Meisenheimer Intermediate (Model)Product (Model)
C2-Cl Bond Length (Å)~1.74~1.85-
C2-Nu Bond Length (Å)-~1.45~1.35
C2 Hybridizationsp²sp³sp²
N1-C2-C3 Angle (°)~122~118~121

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aromatic systems. The exact values would depend on the specific nucleophile and the level of theory used in the calculation.

Transition State Characterization:

Transition states represent the energy maxima along the reaction coordinate and are characterized by the presence of a single imaginary vibrational frequency in computational calculations. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of the C-Cl bond as the C-Nu bond forms.

Table 2: Calculated Relative Energies and Key Vibrational Frequencies of Species in a Model SNAr Reaction

SpeciesRelative Energy (kcal/mol)Key Imaginary Frequency (cm⁻¹)
Reactants0-
Transition State 1 (TS1)15-25i300 - i400
Meisenheimer Intermediate5-10-
Transition State 2 (TS2)10-20i200 - i300
Products-5 to -15-

Note: This data is hypothetical and serves to illustrate the expected energetic profile and vibrational characteristics of a typical SNAr reaction pathway for a chloropyridine derivative.

In addition to SNAr reactions, other transformations, such as those involving the amino groups, would proceed through different intermediates and transition states. For example, proton transfer reactions involving the amino groups and the pyridine nitrogen have been studied using DFT, revealing the formation of proton-transfer complexes. mdpi.comresearchgate.net

2 Chloropyridine 3,4 Diamine Hydrochloride As a Chemical Building Block

Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive sites on the 2-chloropyridine-3,4-diamine (B183972) scaffold makes it an ideal starting material for constructing a range of fused heterocyclic systems. The adjacent amino groups are perfectly positioned to react with bifunctional electrophiles to form new rings, a fundamental strategy in heterocyclic chemistry.

A primary application of 2-chloropyridine-3,4-diamine is in the synthesis of the imidazo[4,5-c]pyridine scaffold. This bicyclic system is a core component of various biologically active molecules. The reaction involves the condensation of the 1,2-diamine functionality with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative, to form the imidazole (B134444) ring.

For instance, reacting 2-chloropyridine-3,4-diamine with various benzaldehydes can yield 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives. nih.gov Similarly, condensation with carboxylic acids, often activated or in the presence of a strong acid like polyphosphoric acid, leads to the formation of the fused imidazole ring. nih.gov This cyclization is a robust and widely used method for creating this privileged heterocyclic core. The resulting 2-chloro-3H-imidazo[4,5-c]pyridine can then undergo further modifications, such as nucleophilic substitution at the chlorine position, to generate a library of diverse compounds. nih.gov

Beyond the well-established synthesis of imidazoles, the structure of 2-chloropyridine-3,4-diamine lends itself to the construction of other pyridine-fused ring systems. The diamino moiety can react with a variety of 1,2-dielectrophiles to form different six-membered heterocyclic rings fused to the pyridine (B92270) core.

While direct examples involving the hydrochloride salt are specific, the general strategy of using ortho-disubstituted pyridines for creating fused systems is well-documented. For example, the directed metallation of 2-chloropyridine (B119429) has been used to introduce other functional groups, which are then cyclized to form fused polyheterocycles like naphthyridines and aza-analogues of xanthones and acridones. rsc.org The diamine functionality in 2-chloropyridine-3,4-diamine provides a direct route to fused pyrazine (B50134) rings (forming pteridine (B1203161) analogues) through condensation with α-dicarbonyl compounds like glyoxal (B1671930) or diacetyl.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR that synthesizes imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide. nih.govnih.gov

2-Aminopyridines are a standard amidine component in the GBB reaction. beilstein-journals.orgresearchgate.net Given that 2-chloropyridine-3,4-diamine contains the requisite 2-aminopyridine (B139424) functionality, it can serve as the amidine substrate in this powerful reaction. The reaction would proceed by combining 2-chloropyridine-3,4-diamine hydrochloride (likely neutralized in situ), an aldehyde, and an isocyanide, typically under acidic catalysis or heating, to produce a complex imidazo[4,5-c]pyridine derivative in a single, atom-economical step. This approach allows for the rapid generation of molecular diversity, as the aldehyde and isocyanide components can be widely varied. nih.gov The resulting products feature a complex scaffold with multiple points for further functionalization.

Rational Design of Derivatives for Targeted Chemical Applications

The rational design of novel molecules for specific applications, particularly in drug discovery, often involves the strategic modification of a known chemical scaffold. This compound provides a versatile platform for such modifications through bioisosteric replacement and scaffold derivatization.

Bioisosterism is a strategy used in medicinal chemistry to design analogues of bioactive compounds by replacing functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. nih.gov The imidazo[4,5-c]pyridine core, readily synthesized from 2-chloropyridine-3,4-diamine, can itself be considered a bioisostere of purine (B94841) systems, such as guanine, a fundamental component of DNA. nih.gov

This principle can be applied to modify the scaffold itself. For example, the chlorine atom at the 2-position can be replaced with other groups of similar size, such as a methyl or trifluoromethyl group, to probe the steric and electronic requirements of a biological target. The imidazole ring, formed from the diamine, is a successful bioisosteric replacement for an amide bond in some contexts, a modification that can increase basicity and allow for the formation of water-soluble salts. nih.gov This highlights the utility of the diamine precursor in creating structures with improved pharmacokinetic properties.

Scaffold derivatization involves taking a core molecular structure and adding a variety of functional groups to explore the chemical space and optimize its properties. The 2-chloropyridine-3,4-diamine scaffold offers multiple handles for such diversification. chemicalbook.com

The two amino groups can undergo a range of reactions, such as acylation with acid chlorides or anhydrides to form amides, or alkylation with halogenated hydrocarbons. pipzine-chem.com These reactions can be controlled to achieve mono- or di-substitution, leading to a wide array of derivatives. Furthermore, the chlorine atom is a key site for nucleophilic aromatic substitution. It can be displaced by various nucleophiles, including:

Amines: to generate substituted diamino or triamino pyridines.

Alkoxides/Thiolates: to introduce ether or thioether linkages.

Cyanide: to install a nitrile group, which can be further elaborated. nih.gov

This multi-faceted reactivity allows chemists to systematically modify the scaffold, attaching different functional groups to fine-tune the molecule's electronic, steric, and hydrogen-bonding properties for specific applications. pipzine-chem.com

Chemoselective Transformations and Orthogonal Protecting Group Strategies

The synthetic utility of this compound as a chemical building block is profoundly dependent on the ability to achieve chemoselective transformations. The molecule possesses three distinct reactive sites: two amino groups at positions 3 and 4, and a chloro group at position 2. The differential reactivity of these sites allows for a variety of selective modifications, which can be further controlled through the strategic implementation of orthogonal protecting groups. This section delves into the chemoselective reactions of this versatile scaffold and the application of protecting group strategies to orchestrate complex synthetic sequences.

The inherent reactivity of the functional groups in 2-Chloropyridine-3,4-diamine is a key determinant of its chemoselectivity. The two amino groups, being ortho to each other, are poised for cyclization reactions with suitable dielectrophiles or carbonyl compounds. The chloro substituent at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can be modulated by the electronic nature of the pyridine ring and the substituents present. mdpi.com The relative reactivity of the two amino groups can also be influenced by their electronic and steric environment, although specific studies detailing this for 2-Chloropyridine-3,4-diamine are limited. Inferences can be drawn from related diaminopyridine systems.

A significant chemoselective transformation involving 2-Chloropyridine-3,4-diamine is the construction of the imidazo[4,5-b]pyridine core, a scaffold present in numerous biologically active molecules. nih.govresearchgate.net This is typically achieved through the reaction of the diamine with various carbonyl compounds, such as aldehydes or carboxylic acids and their derivatives. nih.govorganic-chemistry.org For instance, condensation with an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid under dehydrating conditions, leads to the formation of the imidazole ring fused to the pyridine core. nih.govresearchgate.net The reaction with aldehydes in the presence of an oxidizing agent like sodium metabisulfite (B1197395) is a common method. researchgate.net

The general scheme for this transformation is depicted below:

Scheme 1: General synthesis of imidazo[4,5-b]pyridines from 2-Chloropyridine-3,4-diamine.

The strategic use of orthogonal protecting groups is essential for achieving regioselectivity and for the synthesis of more complex derivatives where stepwise functionalization is required. Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups present in the molecule. sigmaaldrich.comthieme-connect.deresearchgate.net This allows for the selective unmasking and reaction of different functional groups in a controlled manner.

In the context of 2-Chloropyridine-3,4-diamine, protecting group strategies become critical when selective modification of one amino group over the other, or reaction at the chloro position without affecting the amino groups, is desired. While specific literature on the orthogonal protection of 2-Chloropyridine-3,4-diamine is not abundant, principles from peptide and amino acid chemistry can be applied. libretexts.orgresearchgate.net

Common amino protecting groups that could be employed include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. These are typically stable under a range of conditions but can be removed selectively. For instance, the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Z group is commonly removed by hydrogenolysis. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, offers another orthogonal option. sigmaaldrich.com

A hypothetical strategy for the selective functionalization of the two amino groups could involve the initial non-selective protection of both amines, followed by a selective deprotection of one. However, achieving selective mono-protection or mono-deprotection of the two adjacent amino groups can be challenging due to their similar reactivity. A more plausible approach involves leveraging the differential reactivity of the amino groups after an initial reaction. For example, after the formation of an imidazo[4,5-b]pyridine, the remaining reactive sites (the chloro group and potentially the imidazole N-H) can be further functionalized.

The table below summarizes some common orthogonal protecting groups applicable to amino functionalities and their respective deprotection conditions, which could be adapted for strategies involving 2-Chloropyridine-3,4-diamine.

Protecting Group Abbreviation Cleavage Conditions Stability Reference
tert-ButoxycarbonylBocStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis researchgate.net
BenzyloxycarbonylZ (or Cbz)Hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr/AcOH)Stable to mild acid and base researchgate.net
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine (B6355638) in DMF)Stable to acid, hydrogenolysis sigmaaldrich.com
AllyloxycarbonylAllocPd(0) catalysis (e.g., Pd(PPh₃)₄)Stable to acid and base researchgate.net

The chemoselective displacement of the 2-chloro group via SNAr is another important transformation. This reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen. The presence of the amino groups can also influence the rate of this substitution. In many synthetic sequences, the chloro group is retained during the initial transformations of the amino groups and then displaced in a later step to introduce further diversity. For instance, after the formation of the imidazo[4,s-b]pyridine ring system, the 2-chloro substituent can be displaced by various nucleophiles to afford 2-substituted imidazo[4,5-b]pyridines. rsc.org

Computational Chemistry and Theoretical Studies of 2 Chloropyridine 3,4 Diamine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to investigate pyridine (B92270) derivatives, providing detailed information on their geometry, stability, and reactivity. nih.govnih.govirjweb.com For 2-Chloropyridine-3,4-diamine (B183972) hydrochloride, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311+G(d,p) to achieve reliable results. nih.govirjweb.com

The electronic landscape of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comyoutube.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. youtube.com

For pyridine-based systems, the HOMO-LUMO gap is significantly influenced by the nature and position of substituents. While specific DFT data for 2-Chloropyridine-3,4-diamine hydrochloride is not widely published, analysis of related pyridine derivatives shows clear trends. Electron-donating groups (like the amino groups, -NH₂) tend to increase the HOMO energy level, while electron-withdrawing groups (like the chloro group, -Cl, and the pyridine nitrogen itself) tend to lower the LUMO energy level. nih.govresearchgate.net The combination of these groups in the target molecule would result in a specific energy gap that governs its reactivity.

The table below illustrates how different substituents affect the HOMO-LUMO energy gap of a pyridine ring, based on general principles and studies of various derivatives. researchgate.net

Compound/SubstituentEffect on HOMO EnergyEffect on LUMO EnergyTypical Effect on Energy Gap
Pyridine (Parent) BaselineBaselineBaseline
Amino Group (-NH₂) Increases (Destabilizes)Minor EffectDecreases
Chloro Group (-Cl) Decreases (Stabilizes)Decreases (Stabilizes)Varies
Nitro Group (-NO₂) Decreases SignificantlyDecreases SignificantlyDecreases

This table presents generalized trends for illustrative purposes.

DFT calculations also allow for the mapping of the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. For this compound, the MEP would show electron-rich regions (negative potential) around the nitrogen atoms of the amino groups and the pyridine ring, making them susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) would be located around the hydrogen atoms.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com Similarly, by calculating the vibrational frequencies, the Infrared (IR) spectrum can be simulated. nih.gov

While a calculated spectrum for this compound is not available, data for simpler analogs like 2-chloropyridine (B119429) can be used for comparison. Theoretical predictions, when benchmarked against experimental data, can help assign peaks in complex spectra. nih.govchemicalbook.com

The following table shows a conceptual comparison between experimental and DFT-calculated ¹H NMR chemical shifts for a related compound, demonstrating the predictive power of this method.

Proton EnvironmentExperimental Shift (ppm) (Illustrative)DFT-Calculated Shift (ppm) (Illustrative)
H adjacent to N 8.3-8.58.4
H adjacent to Cl 7.2-7.47.3
Aromatic H (meta) 7.6-7.87.7
Amine H (NH₂) 4.5-5.5 (broad)5.0

Note: The values are illustrative for a substituted pyridine and not specific to the title compound.

DFT is instrumental in mapping out the potential energy surface of a chemical reaction, allowing researchers to understand complex reaction mechanisms. mdpi.com This involves locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy pathway, the feasibility and outcome of a reaction can be predicted. acs.orgresearchgate.net For instance, the synthesis of 2-Chloropyridine-3,4-diamine often involves the reduction of a nitro group. nih.gov DFT could be used to model this reduction pathway, comparing different reducing agents and conditions to optimize the reaction. Furthermore, its subsequent use in cyclization reactions to form imidazopyridines could be modeled to understand regioselectivity and reaction kinetics. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the molecule moves, vibrates, and changes its conformation. youtube.comnih.gov

For a molecule like this compound, which has rotatable amino groups, MD simulations are particularly useful for conformational analysis. The simulation would typically place the molecule in a box of solvent (e.g., water) and track the atomic trajectories over nanoseconds. nih.gov This analysis reveals the preferred orientations of the amino groups, the flexibility of the pyridine ring, and the nature of its interactions with surrounding solvent molecules. Understanding the accessible conformations is crucial, as the molecule's shape can dictate its ability to bind to a biological target or participate in a reaction.

A typical MD simulation setup involves several key parameters, as outlined in the table below.

ParameterDescriptionTypical Value/Method
Force Field A set of parameters describing the potential energy of the system.CHARMM27, GROMOS, AMBER
Solvent Model A model representing the solvent molecules.SPC, TIP3P for water
Time Step The interval between successive calculations of forces and positions.2 femtoseconds (fs)
Simulation Time The total duration of the simulation.50 - 500 nanoseconds (ns)
Ensemble The statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)

Quantitative Structure-Activity Relationship (QSAR) Principles in Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. wjpsonline.comresearchgate.net The core principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its activity. chemrevlett.com

For the 2-chloropyridine-3,4-diamine scaffold, QSAR studies would be highly relevant if it were used as a basis for developing new therapeutic agents, such as kinase inhibitors or antibacterial agents. nih.gov A QSAR study begins by generating a dataset of related pyridine derivatives with measured biological activity (e.g., IC₅₀ values). chemrevlett.com For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors can encode steric, electronic, hydrophobic, and topological properties.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that links the descriptors to the activity. researchgate.netchemrevlett.com A robust QSAR model (validated by statistical parameters like R² and Q²) can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the modification of the scaffold to enhance potency. nih.govchemrevlett.com

Descriptor TypeExample DescriptorsProperty Encoded
Electronic HOMO/LUMO energies, Dipole Moment, Atomic ChargesElectron distribution, Reactivity
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeSize and shape of the molecule
Hydrophobic LogP (Partition Coefficient)Affinity for nonpolar vs. polar environments
Topological Connectivity Indices (e.g., Kier & Hall)Atomic connectivity and branching

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural analysis of 2-Chloropyridine-3,4-diamine (B183972) hydrochloride. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced multi-dimensional techniques are essential for complete and unambiguous assignments.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the 2-Chloropyridine-3,4-diamine hydrochloride molecule. These techniques disperse the NMR signals into two dimensions, resolving spectral overlap and revealing correlations between different nuclei.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridine (B92270) ring, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. walisongo.ac.idsdsu.edu This is a powerful tool for assigning carbon signals based on the chemical shifts of their attached protons. Each CH group in the molecule will produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between ¹H and ¹³C nuclei, typically over two to three bonds. walisongo.ac.idsdsu.edu This is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, the protons of the amino groups would show HMBC correlations to the carbon atoms of the pyridine ring to which they are attached and to the adjacent carbons.

The following table illustrates the hypothetical ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlations (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
C2 -~145.0--H5, H6, NH₂(3), NH₂(4)
C3 -~125.0--H5, H6, NH₂(4)
C4 -~140.0--H5, H6, NH₂(3)
C5 ~6.8~115.0H6C5C3, C4, C6
C6 ~7.5~135.0H5C6C2, C4, C5
NH₂(3) ~5.5 (broad)---C2, C3, C4
NH₂(4) ~6.0 (broad)---C3, C4, C5

Note: The chemical shifts are estimated values and can vary based on solvent and experimental conditions. The hydrochloride form will influence the chemical shifts of the amino protons and adjacent ring atoms.

Advanced Techniques for Solution-State Conformation Analysis

The conformation of this compound in solution, particularly the orientation of the amino groups relative to the pyridine ring, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in this regard. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformational preferences in solution. For instance, NOE correlations between the amino protons and the aromatic proton at C5 could help determine the preferred rotational conformation of the amino groups.

Mass Spectrometry (MS) Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. wikipedia.orgnationalmaglab.org This information is critical for confirming the molecular weight and elucidating the structure of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. emory.eduresearchgate.net The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions. While EI can be very useful for structural elucidation, the molecular ion may be weak or absent for some compounds.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. uvic.camdpi.com It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation. This allows for the clear determination of the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanism Probing

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This multi-stage process provides detailed structural information and helps to elucidate fragmentation pathways. nih.govresearchgate.net For this compound, the protonated molecule [M+H]⁺ (m/z 144.03 for the free base) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the substituted pyridine ring and would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and hydrogen cyanide (HCN).

A plausible fragmentation pathway for the [M+H]⁺ ion of 2-Chloropyridine-3,4-diamine is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
144.03127.00NH₃ (17.03)Ion resulting from the loss of an amino group.
144.03108.01HCl (36.02)Ion resulting from the loss of HCl.
127.00100.99HCN (27.01)Ion resulting from the loss of HCN from the pyridine ring.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula of the protonated molecule as C₅H₇ClN₃⁺, distinguishing it from other ions with the same nominal mass. This is a critical step in the definitive identification of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For a molecule like this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the vibrations of its constituent parts: the pyridine ring, the C-Cl bond, and the amine (NH2) groups, as well as the influence of the hydrochloride salt formation. Protonation of one of the nitrogen atoms would lead to the appearance of N-H stretching and bending vibrations, which are often broad and intense in the IR spectrum.

Expected Vibrational Modes for this compound:

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Notes
N-H Stretch (Amine)3500-3300Typically two bands for a primary amine (symmetric and asymmetric).
N-H Stretch (Ammonium Salt)3200-2800Broad, strong absorption due to the N⁺-H bond.
C-H Stretch (Aromatic)3100-3000Characteristic of the pyridine ring.
N-H Bend (Amine)1650-1580Scissoring vibration.
C=C, C=N Ring Stretch1600-1400Multiple bands from the pyridine ring skeletal vibrations.
C-N Stretch1350-1250Vibrations of the C-NH2 bonds.
C-Cl Stretch800-600Strong absorption, position can be sensitive to substitution pattern.

Note: This table is illustrative and based on general spectroscopic principles for related compounds. Actual experimental values for this compound are not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystallographic study would reveal which of the nitrogen atoms (the pyridine nitrogen or one of the amine nitrogens) is protonated by the hydrochloric acid. It would also detail the hydrogen bonding network, which is expected to be extensive due to the presence of two amine groups and the hydrochloride. This network plays a crucial role in the packing of the molecules in the crystal lattice. Furthermore, potential π-π stacking interactions between the pyridine rings could be quantified.

Hypothetical Crystallographic Data Table:

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicOne of the common crystal systems for organic salts.
Space GroupP2₁/cA common centrosymmetric space group.
a (Å)8.5Unit cell dimension.
b (Å)12.3Unit cell dimension.
c (Å)7.9Unit cell dimension.
β (°)95.5Unit cell angle.
Volume (ų)823Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated) (g/cm³)1.45Calculated density based on crystallographic data.

Note: The values in this table are purely hypothetical and for illustrative purposes only, as no experimental crystallographic data for this compound has been found in public databases.

Patent Landscape and Industrial Synthesis Research Innovations

Analysis of Patented Synthetic Routes to 2-Chloropyridine-3,4-diamine (B183972) Hydrochloride and Related Compounds

The synthesis of 2-Chloropyridine-3,4-diamine hydrochloride is not extensively detailed in publicly available literature, but its preparation can be inferred from established routes for analogous pyridine (B92270) diamines. A common strategy involves the reduction of a corresponding nitropyridine. guidechem.com One potential pathway starts with the reduction of a nitro group precursor. For instance, the synthesis of 2-chloro-3-aminopyridine often proceeds from 2-chloro-3-nitropyridine (B167233) using reducing agents like stannous chloride or through catalytic hydrogenation. guidechem.comguidechem.com

Another general approach involves the amination of a di-halogenated pyridine. The preparation of 2-chloropyridine-3,4-diamine can be achieved by reacting 2-chloro-3,4-dihalopyridine with an ammonia (B1221849) source, such as liquid ammonia or ammonia water, under conditions of high temperature and pressure. pipzine-chem.com In this nucleophilic substitution reaction, the halogen atoms are systematically replaced by amino groups. pipzine-chem.com

Patented methods for similar compounds provide further insight. For example, the synthesis of 2,3-diamino pyridine has been described via the catalytic hydrogenation of 2,3-dinitro pyridine using a palladium-carbon catalyst. google.com This method is noted for its short reaction time and high purity of the final product. google.com Similarly, the preparation of 2-chloro-4-aminopyridine has been patented through the reduction of 2-chloro-4-nitropyridine (B32982) N-oxide with iron powder in glacial acetic acid. google.com

The table below summarizes various patented synthetic approaches for related chloropyridine and diaminopyridine compounds, which could be adapted for the synthesis of this compound.

Target CompoundPrecursor(s)Key Reagents/CatalystsGeneral MethodPatent/Reference Example
2-chloro-3-aminopyridine2-chloro-3-nitropyridineStannous chloride (SnCl2) or Pd-Fe/TiO2Reduction of nitro group guidechem.com
2-amino-3-nitro-4-chloropyridinePyridine, Chlorination reagent, Nitric acid, Ammonia-Multi-step synthesis involving chlorination and nitration patsnap.com
2-chloro-4-aminopyridine2-chloro-4-nitropyridine N-oxideIron powder, Glacial acetic acidReduction of nitro group google.com
2,3-diamino pyridine2,3-dinitro pyridinePalladium on carbon (Pd/C), Hydrogen (H2)Catalytic hydrogenation google.com
Substituted PyridinesEnamines, Unsaturated aldehydes/ketonesOrganocatalyst (e.g., pyrrolidine (B122466) hydrochloride), FeCl3Formal (3+3) cycloaddition acs.org
2-chloropyridine (B119429)Pyridine, ChlorineCarbon tetrachloride (as gaseous medium)Gas-phase chlorination google.com

Strategies for Large-Scale Production and Process Intensification

The transition from laboratory-scale synthesis to large-scale industrial production of pyridine derivatives like this compound necessitates strategies that are not only scalable but also efficient and safe. A review of process development literature indicates that for many complex pyridines, the synthetic focus is often on the functionalization of a pre-existing pyridine ring sourced from bulk chemical manufacturers rather than de novo ring synthesis. acsgcipr.org

Key strategies for large-scale production include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. The Chichibabin synthesis, a cornerstone of pyridine production, is well-suited for adaptation to flow processes. procurementresource.compostapplescientific.com

Catalysis: The development of robust and reusable catalysts is crucial for process intensification. For instance, cobalt-based nanomaterials have been developed for the efficient reduction of nitropyridines. guidechem.com Heterogeneous catalysts, such as palladium on carbon, are preferred in industrial settings due to their ease of separation from the reaction mixture. google.com

Process Optimization: Statistical methods like Design of Experiments (DoE) are employed to optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit, which can improve conversion and selectivity, particularly in equilibrium-limited reactions. It has been explored for the direct chlorination of pyridine. google.com

Green Chemistry Approaches: There is a growing trend towards adopting greener synthetic methods to reduce environmental impact. alibaba.com This includes using less hazardous solvents, developing catalytic reactions to replace stoichiometric reagents, and improving atom economy. acsgcipr.org For example, methods using hydrochloric acid and hypochlorite (B82951) as chlorinating agents are considered safer and more environmentally friendly alternatives to using chlorine gas or phosphorus oxychloride. google.com

Economic Feasibility and Raw Material Sourcing in Industrial Chemistry

The economic viability of producing this compound on an industrial scale is heavily dependent on the cost and availability of raw materials, as well as the efficiency of the synthetic process. procurementresource.comalibaba.com

For a substituted pyridine like this compound, the cost of the starting pyridine and the subsequent functionalization steps are critical economic factors. The synthesis of the key intermediate, 2-chloropyridine, has been the subject of much research to improve cost-effectiveness. Traditional methods can be expensive or hazardous. google.com More economical routes, such as using industrial by-products like hypochlorite, are being developed to lower costs. google.com

The table below outlines key considerations for raw material sourcing and their impact on economic feasibility.

Raw Material/Process StepSourcing ConsiderationsEconomic ImpactReference
PyridineDerived from coal tar or synthesized via methods like Chichibabin synthesis. Availability is linked to the petrochemical industry.Fluctuating prices of precursors (formaldehyde, ammonia) affect the cost. Bio-based alternatives are under development but currently more expensive. procurementresource.comalibaba.comopenpr.com
Chlorinating AgentsIncludes chlorine gas, thionyl chloride, phosphorus oxychloride, or safer alternatives like hydrochloric acid/hypochlorite.Hazardous nature of traditional agents (e.g., Cl2, POCl3) requires specialized handling and infrastructure, increasing costs. Cheaper and safer alternatives can significantly reduce expenses. patsnap.comgoogle.com
Nitrating AgentsTypically nitric acid in the presence of sulfuric acid.Standard industrial chemicals, relatively low cost, but handling requires corrosion-resistant equipment. patsnap.com
Reducing Agents/CatalystsIron powder, stannous chloride, or catalytic hydrogenation with precious metal catalysts (e.g., Pd/C).Iron powder is inexpensive. Precious metal catalysts are more expensive but highly efficient and can often be recycled, impacting long-term process economics. google.comgoogle.com

The demand for pyridine derivatives in high-value applications, such as pharmaceuticals and agrochemicals, is a major driver for their production. procurementresource.compipzine-chem.comchemicalbook.com The value of this compound is ultimately determined by its utility as a building block for patented, high-margin final products.

Intellectual Property and Future Directions in Pyridine Diamine Synthesis

The field of pyridine diamine synthesis is an active area of research, as evidenced by numerous patents covering novel synthetic methods and applications. The intellectual property (IP) landscape is characterized by patents claiming:

Novel Derivatives: A significant portion of patents is for new substituted diaminopyridine compounds with specific biological activities, such as kinase inhibitors for cancer therapy or as modulators of biological pathways. google.comnih.govgoogle.com

Improved Synthetic Processes: Patents are frequently filed for more efficient, scalable, and cost-effective methods of producing known pyridine intermediates. These often focus on novel catalysts, greener reaction conditions, or processes that reduce the number of synthetic steps. patsnap.compatsnap.com

New Applications: The discovery of new uses for existing pyridine diamine compounds can also be a source of new intellectual property.

Future directions in this field are likely to be guided by several key trends:

Green and Sustainable Chemistry: There will be a continued push to develop manufacturing processes that are more environmentally friendly, utilize renewable feedstocks, and minimize waste. acsgcipr.orgalibaba.com

Catalyst Innovation: Research will focus on creating more active, selective, and durable catalysts to improve the efficiency of key transformations like C-H activation, amination, and reduction. nih.gov

Expansion of Chemical Space: The synthesis of novel, highly functionalized pyridine diamines will continue to be a priority for drug discovery programs, aiming to identify compounds with improved efficacy and safety profiles. nih.gov

Process Intensification: The adoption of technologies like flow chemistry and microreactors is expected to increase, enabling more controlled, efficient, and safer production of these important chemical intermediates on an industrial scale. mdpi.com

Q & A

Q. How can researchers optimize synthetic routes for 2-chloropyridine-3,4-diamine hydrochloride to improve yield and purity?

  • Methodological Answer : Begin by evaluating reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, lists the molecular formula (C₅H₆ClN₃·3/2ClH) and CAS number (2604-40-2), which can guide stoichiometric adjustments. Monitor intermediates via TLC or HPLC and use recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity. Cross-reference with structurally similar amines (e.g., 6-chloronicotinimidamide hydrochloride, ) to identify optimal conditions.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combine multiple techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns using chemical shifts (e.g., pyridine ring protons typically appear at δ 7–9 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., exact mass ~195.0018 as in ).
  • XRD : Resolve crystal structure discrepancies, especially if hygroscopicity affects stability .
  • Elemental Analysis : Validate chloride content (theoretical Cl⁻ ~34.5% based on ).

Q. How should researchers handle storage and stability challenges for this compound?

  • Methodological Answer : Store in airtight, desiccated containers at -20°C to minimize hydrolysis of the chloropyridine moiety. Avoid prolonged exposure to light, as UV degradation is common in aromatic diamines (see and for degradation warnings). Periodically reassay purity using HPLC with UV detection (λ ~260 nm) to monitor decomposition.

Q. What solvents are optimal for solubility studies and reaction media?

  • Methodological Answer : Test solubility in DMSO (high polarity) for stock solutions and DCM/THF for non-polar reactions. highlights water solubility for related hydrochlorides, but adjust pH to <5 to prevent deprotonation. For kinetic studies, use deuterated solvents (e.g., D₂O or DMSO-d₆) for in-situ NMR monitoring.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Contradictions may arise from polymorphism or dynamic proton exchange. For example, if XRD shows planar pyridine geometry but NMR suggests tautomerism, perform variable-temperature NMR to detect exchange broadening. Compare with analogs like 4-chloro-3-methylbenzene-1,2-diamine hydrochloride () to identify substituent effects. Use DFT calculations (e.g., Gaussian software) to model equilibrium states .

Q. What strategies mitigate contamination by dehalogenated byproducts during synthesis?

  • Methodological Answer : Trace Pd catalysts from coupling reactions can promote dehalogenation. Use scavengers like thiourea or activated carbon post-reaction. Analyze by LC-MS ( ) to detect low-abundance impurities. For example, 3,4-diamino-6-chloropyridine (CAS 89182-17-2, ) may form if the chloride counterion is lost.

Q. How can in silico modeling predict reactivity in downstream derivatization?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets. For electrophilic substitution, compute Fukui indices (via Gaussian) to identify reactive sites. Compare with analogs like 2-chloro-5-methylpyridine-3,4-diamine ( ) to validate predictions.

Q. What experimental designs address discrepancies in biological activity assays?

  • Methodological Answer : If cytotoxicity varies between assays, control for redox activity (common in chlorinated diamines). Use a chelator (e.g., EDTA) to rule out metal-catalyzed oxidation. Validate via ROS detection assays (e.g., DCFH-DA) and correlate with purity data ( and ).

Notes for Rigorous Research

  • Always validate synthetic routes with orthogonal methods (e.g., IR for functional groups).
  • Cross-check spectral data against public databases (PubChem, ) to resolve ambiguities.
  • Adhere to safety protocols for chlorinated amines (e.g., PPE, fume hoods per ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.